molecular formula C13H18N4 B1488936 3-Azido-1-(4-isopropylbenzyl)azetidine CAS No. 2098078-99-8

3-Azido-1-(4-isopropylbenzyl)azetidine

Cat. No.: B1488936
CAS No.: 2098078-99-8
M. Wt: 230.31 g/mol
InChI Key: ONLAFSOFAQTRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-1-(4-isopropylbenzyl)azetidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the azido group (-N3) and the isopropylbenzyl moiety makes it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-isopropylbenzyl)azetidine typically involves the following steps:

  • Azetidine Synthesis: The azetidine ring can be synthesized through the cyclization of amino alcohols or amino ketones.

  • Azidation: The azetidine ring is then functionalized with an azido group using azidation reagents such as sodium azide (NaN3) under appropriate reaction conditions.

  • Benzyl Group Introduction: The isopropylbenzyl group is introduced through a benzyl halide (e.g., benzyl chloride) and a suitable base (e.g., potassium carbonate) in a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-(4-isopropylbenzyl)azetidine can undergo various types of chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used with bases like potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation Products: Nitroso- or nitro-derivatives of the azetidine ring.

  • Reduction Products: Amino derivatives of the azetidine ring.

  • Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-Azido-1-(4-isopropylbenzyl)azetidine has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 3-Azido-1-(4-isopropylbenzyl)azetidine exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, allowing the compound to modulate biological processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

3-Azido-1-(4-isopropylbenzyl)azetidine can be compared with other similar compounds, such as:

  • Aziridines: These are three-membered nitrogen-containing heterocycles and share similar reactivity patterns with azetidines.

  • Benzylamines: Compounds containing a benzyl group attached to an amine, which can also undergo similar substitution reactions.

  • Isopropylbenzene derivatives: Compounds with an isopropyl group attached to a benzene ring, which can be used in various organic synthesis reactions.

Uniqueness: The uniqueness of this compound lies in its combination of the azetidine ring and the azido group, which provides a distinct reactivity profile compared to other similar compounds. This allows for a wide range of applications in both research and industry.

Properties

IUPAC Name

3-azido-1-[(4-propan-2-ylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10(2)12-5-3-11(4-6-12)7-17-8-13(9-17)15-16-14/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLAFSOFAQTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(4-isopropylbenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(4-isopropylbenzyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-Azido-1-(4-isopropylbenzyl)azetidine
Reactant of Route 4
3-Azido-1-(4-isopropylbenzyl)azetidine
Reactant of Route 5
3-Azido-1-(4-isopropylbenzyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-Azido-1-(4-isopropylbenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.